molecular formula C7H6BrNO2 B1266186 4-Bromo-2-nitrotoluene CAS No. 60956-26-5

4-Bromo-2-nitrotoluene

Cat. No.: B1266186
CAS No.: 60956-26-5
M. Wt: 216.03 g/mol
InChI Key: KZNXALJXBRSMFL-UHFFFAOYSA-N
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Description

4-Bromo-2-nitrotoluene is an organic compound with the molecular formula C7H6BrNO2 . It is a derivative of nitrotoluene, characterized by the presence of a bromine atom at the fourth position and a nitro group at the second position on the benzene ring. This compound is typically a yellow to light orange crystalline solid and is insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-nitrotoluene can be synthesized through the regioselective bromination of ortho-nitrotoluene. The process involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like crystallization and distillation are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-nitrotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin (Sn) and hydrochloric acid (HCl).

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products:

Scientific Research Applications

Medicinal Chemistry

4-Bromo-2-nitrotoluene is utilized as a precursor in the synthesis of pharmaceuticals. Notably, it is involved in producing 4-bromo-2-nitrophenyl acetic acid, which is a key intermediate for the atypical antipsychotic drug Ziprasidone. The synthesis process typically involves nitration reactions that yield high conversions and purities, making it suitable for industrial applications .

Case Study: Synthesis of Tyrian Purple

The compound also plays a crucial role in the historical and modern synthesis of Tyrian purple (6,6′-dibromoindigo). This dye is synthesized from this compound through several steps involving bromination and subsequent reactions to achieve the desired indigo structure. The efficiency of these methods highlights the importance of this compound as a key intermediate .

Dye Production

In addition to its medicinal applications, this compound is significant in the dye industry. It serves as a precursor for various dyes due to its ability to undergo electrophilic substitution reactions. The compound can be converted into other brominated derivatives that are essential for producing vibrant colors used in textiles and other materials.

Table: Common Dyes Derived from this compound

Dye Name Chemical Structure Application
Tyrian PurpleC₁₆H₁₄Br₂N₂O₂Historical dye for textiles
Brominated IndigoVariableUsed in synthetic dyes
Nitrobenzene DerivativesVariableIndustrial dyes

Agricultural Chemicals

This compound is also explored for its potential applications in agricultural chemicals. Its derivatives can act as herbicides or fungicides, contributing to crop protection strategies. The synthesis of such agrochemicals often involves modifying the nitro or bromo groups to enhance biological activity while minimizing environmental impact.

Case Study: Herbicide Development

Research has shown that derivatives of this compound exhibit herbicidal properties against certain weed species. By adjusting functional groups on the aromatic ring, scientists can optimize these compounds for selective action against unwanted vegetation without harming crops .

Synthesis and Characterization

The synthesis of this compound typically involves bromination followed by nitration processes. Various synthetic routes have been documented, emphasizing the compound's versatility and importance in organic synthesis.

Table: Synthetic Routes for this compound

Synthetic Method Starting Material Yield (%)
Nitration of 4-bromotoluene4-bromotolueneUp to 90%
Diazotization of 4-amino-2-nitrotoluene4-amino-2-nitrotolueneVariable

Mechanism of Action

The mechanism of action of 4-Bromo-2-nitrotoluene largely depends on the specific chemical reactions it undergoes. For instance:

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-nitrotoluene is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and industrial applications .

Biological Activity

4-Bromo-2-nitrotoluene (CAS Number: 60956-26-5) is a nitro-substituted aromatic compound with notable biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7_7H6_6BrNO2_2
  • Molecular Weight : 216.03 g/mol
  • Melting Point : 45-48 °C
  • Boiling Point : 256.5 °C
  • Density : 1.6 g/cm³
  • Water Solubility : Insoluble

Antimicrobial Properties

Nitro compounds, including this compound, exhibit significant antimicrobial activity. This is primarily due to their ability to undergo reduction, leading to the formation of toxic intermediates that can bind covalently to DNA, resulting in cell death. For instance, nitro derivatives have been shown to be effective against various microorganisms through mechanisms involving the generation of reactive nitrogen species that damage cellular components .

Anticancer Activity

Research indicates that nitro-substituted compounds can have antineoplastic effects. The mechanisms often involve the inhibition of critical enzymes in cancer cell metabolism or the induction of apoptosis through oxidative stress pathways. In particular, studies have shown that certain nitro compounds can inhibit tumor growth in various cancer models .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Nitro groups can modulate inflammatory pathways by inhibiting enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are pivotal in inflammatory responses. Compounds with similar structures have demonstrated the ability to reduce pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Study on Antimicrobial Activity

A study exploring the antimicrobial efficacy of various nitro compounds found that this compound exhibited significant activity against Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were reported at 20 μM and 30 μM, respectively, indicating its potential as an antibacterial agent .

Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory effects of nitro-substituted benzamides derived from compounds like this compound. The study revealed that these derivatives effectively inhibited iNOS and COX-2, leading to a reduction in inflammatory markers such as IL-1β and TNF-α. The findings support the development of new anti-inflammatory drugs based on this chemical structure .

Summary of Biological Activities

Activity Type Mechanism Example Findings
AntimicrobialFormation of toxic intermediates affecting DNAMIC = 20 μM against S. aureus
AnticancerInduction of apoptosis and inhibition of metabolic enzymesInhibition of tumor growth in cancer models
Anti-inflammatoryInhibition of iNOS and COX-2Reduction in IL-1β and TNF-α levels

Q & A

Basic Research Questions

Q. What is the retrosynthetic strategy for synthesizing 4-bromo-2-nitrotoluene from benzene, and how do substituent directing effects influence reaction sequence?

The synthesis involves sequential electrophilic aromatic substitution (EAS) reactions. Key steps:

  • Methylation : Friedel-Crafts alkylation with CH₃Cl/AlCl₃ introduces a methyl group (activating, ortho/para-directing) .
  • Nitration : HNO₃/H₂SO₄ adds a nitro group (meta-directing due to its deactivating nature). Positioning at C2 requires the methyl group to direct nitration to the ortho position relative to itself .
  • Bromination : Br₂/FeBr₃ adds bromine at C4, the only meta position available relative to the nitro group . Critical consideration: Nitration must precede bromination to avoid steric hindrance and competing directing effects.

Q. Which spectroscopic methods are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • ¹H NMR : Expect aromatic protons as multiplets (δ 7.2–8.5 ppm). The methyl group (C1) appears as a singlet near δ 2.5 ppm .
  • IR : Strong NO₂ asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹); C-Br stretch (~600 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 216 (M⁺) with isotopic patterns for bromine (1:1 ratio for M⁺ and M+2) .
  • Melting Point : Reported ranges vary (45–48°C vs. 38–40°C ), necessitating recrystallization validation.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points (e.g., 45–48°C vs. 38–40°C) for this compound?

Discrepancies may arise from impurities (e.g., residual nitro precursors or brominated byproducts) or polymorphic forms. Methodological recommendations:

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate pure product .
  • Differential Scanning Calorimetry (DSC) : Quantify phase transitions and assess crystallinity .
  • X-ray Crystallography : Confirm molecular packing using SHELXL-based refinement .

Q. What competing reaction pathways occur during bromination of 2-nitrotoluene, and how can selectivity for this compound be optimized?

Competing bromination at C3 (minor product) arises due to residual ortho activation by the methyl group. To enhance C4 selectivity:

  • Catalyst tuning : Use FeBr₃ instead of AlCl₃ to reduce electrophilic strength, minimizing over-bromination .
  • Temperature control : Lower reaction temperatures (0–5°C) slow kinetic pathways, favoring thermodynamic control .
  • Solvent effects : Polar aprotic solvents (e.g., nitrobenzene) stabilize the transition state for meta substitution .

Q. How do alternative synthetic routes (e.g., diazotization) compare to traditional EAS for producing this compound, and what mechanistic challenges arise?

Diazotization of 4-amino-2-nitrotoluene with NaNO₂/H₂SO₄ followed by CuBr/KBr yields this compound via Sandmeyer reaction . Advantages include:

  • Regioselectivity : Avoids directing effect conflicts in polysubstituted systems.
  • Yield optimization : Higher purity (~97%) compared to EAS routes, which may generate brominated isomers . Key challenge: Handling hazardous intermediates (e.g., diazonium salts), requiring strict temperature control (<10°C) and rapid quenching.

Q. Methodological Guidance for Data Interpretation

Properties

IUPAC Name

4-bromo-1-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-5-2-3-6(8)4-7(5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNXALJXBRSMFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10209784
Record name 4-Bromo-2-nitrotoluene
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Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60956-26-5
Record name 4-Bromo-1-methyl-2-nitrobenzene
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URL https://commonchemistry.cas.org/detail?cas_rn=60956-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-nitrotoluene
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Record name 4-Bromo-2-nitrotoluene
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Record name 4-bromo-2-nitrotoluene
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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